2-(1H-benzotriazol-1-yl)-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
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Overview
Description
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring and an ethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide typically involves a multi-step process. One common method includes the reaction of 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide with 4-ethoxybenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput .
Chemical Reactions Analysis
Types of Reactions
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The benzotriazole ring and ethoxyphenyl group play crucial roles in these interactions, contributing to the compound’s overall efficacy .
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-1,2,3-benzotriazol-1-yl)acetohydrazide
- 2-(1H-1,2,3-benzotriazol-1-yl)ethan-1-amine
- 4-ethoxybenzaldehyde derivatives
Uniqueness
Compared to similar compounds, 2-(1H-1,2,3-benzotriazol-1-yl)-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide stands out due to its unique combination of a benzotriazole ring and an ethoxyphenyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C17H17N5O2 |
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Molecular Weight |
323.35 g/mol |
IUPAC Name |
2-(benzotriazol-1-yl)-N-[(E)-(4-ethoxyphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C17H17N5O2/c1-2-24-14-9-7-13(8-10-14)11-18-20-17(23)12-22-16-6-4-3-5-15(16)19-21-22/h3-11H,2,12H2,1H3,(H,20,23)/b18-11+ |
InChI Key |
VKTIRKOBJBVQRV-WOJGMQOQSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=N/NC(=O)CN2C3=CC=CC=C3N=N2 |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=NNC(=O)CN2C3=CC=CC=C3N=N2 |
Origin of Product |
United States |
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